molecular formula C8H4FNO2 B13453637 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde

7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde

Katalognummer: B13453637
Molekulargewicht: 165.12 g/mol
InChI-Schlüssel: ZAMAFVRGQLCPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4FNO2 It is a derivative of furo[2,3-c]pyridine, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the fluorination of furo[2,3-c]pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, cyclization, and subsequent functional group transformations. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 7-Fluorofuro[2,3-c]pyridine-2-carboxylic acid.

    Reduction: 7-Fluorofuro[2,3-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Vergleich Mit ähnlichen Verbindungen

    Pyridine-2-carbaldehyde: Lacks the fluorine atom and has different reactivity and biological properties.

    Furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but without the fluorine substitution, leading to different chemical behavior.

    7-Chlorofuro[2,3-c]pyridine-2-carbaldehyde: Chlorine substitution instead of fluorine, affecting its reactivity and applications.

Uniqueness: 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where fluorine’s influence on chemical reactivity and biological activity is desired.

Eigenschaften

Molekularformel

C8H4FNO2

Molekulargewicht

165.12 g/mol

IUPAC-Name

7-fluorofuro[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4FNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H

InChI-Schlüssel

ZAMAFVRGQLCPLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C=C(O2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.